REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH2:9][C:10]#[N:11].[NH2:12][C:13]1[CH:19]=[C:18]([Cl:20])[C:17]([S:21](=[O:24])(=[O:23])[NH2:22])=[CH:16][C:14]=1N.[Cl-].[NH4+]>Cl>[Cl:20][C:18]1[C:17]([S:21](=[O:24])(=[O:23])[NH2:22])=[CH:16][C:14]2[NH:11][C:10]([CH2:9][CH2:8][C:3]3[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=3[CH3:1])=[N:12][C:13]=2[CH:19]=1 |f:2.3|
|
Name
|
|
Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC=C1)CCC#N
|
Name
|
|
Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
|
NC1=C(N)C=C(C(=C1)Cl)S(N)(=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Type
|
CUSTOM
|
Details
|
with stirring to 200 ml of concentrated ammonium hydroxide
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the suspension refluxed for 12 hours
|
Duration
|
12 h
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
CUSTOM
|
Details
|
The free base was then collected
|
Type
|
ADDITION
|
Details
|
added to methanol
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
FILTRATION
|
Details
|
the suspension filtered
|
Type
|
CONCENTRATION
|
Details
|
Concentration in vacuo
|
Type
|
CUSTOM
|
Details
|
provided a semi-solid which upon treatment with acetonitrile
|
Type
|
CUSTOM
|
Details
|
gave a red solution
|
Type
|
CUSTOM
|
Details
|
Concentration of the red solution in vacuo provided a solid which
|
Type
|
CUSTOM
|
Details
|
upon recrystallization from acetonitrile yielded off-white crystals, m.p. 205°-208°
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC2=C(NC(=N2)CCC2=C(C=CC=C2)C)C=C1S(N)(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |